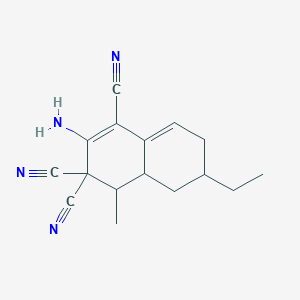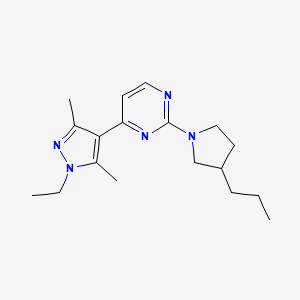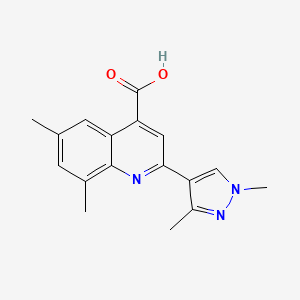![molecular formula C13H17NO3S B6082122 4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide, also known as MT-45, is a synthetic opioid analgesic drug with a chemical structure similar to fentanyl. MT-45 is known to bind to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain relief and euphoria. In recent years, MT-45 has gained attention in the scientific community due to its potential use in pain management and research.
Wirkmechanismus
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide binds to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the opioid system. This activation results in the release of endorphins, which are natural painkillers produced by the body. The binding of this compound to the mu-opioid receptor also leads to the inhibition of the release of neurotransmitters that are responsible for the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and euphoria in animal studies. It has also been shown to have a lower respiratory depressant effect compared to other opioids, which makes it a potentially safer option for pain management. However, the long-term effects of this compound on the body are not well understood and require further research.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. This compound also has a lower respiratory depressant effect compared to other opioids, which makes it a safer option for use in animal studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the long-term effects of this compound on the body are not well understood, which limits its use in research.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide. One area of focus is the development of new pain medications based on the chemical structure of this compound. Another area of focus is the study of the long-term effects of this compound on the body. Further research is needed to understand the potential risks associated with the use of this compound in pain management and research. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the opioid system.
Synthesemethoden
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide is synthesized by reacting 4-methylaminorex with 3-methyl-2-thiopheneacetyl chloride in the presence of a base. The resulting product is then treated with furfural and hydrochloric acid to form the final compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide has been studied for its potential use in pain management and research. It has been shown to have a high affinity for the mu-opioid receptor, which makes it a potential candidate for the development of new pain medications. This compound has also been used in research to study the effects of opioids on the brain and behavior.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-6-18-11(8)3-5-14-12(15)10-7-17-13(16)9(10)2/h4,6,9-10H,3,5,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSDWYUTIGIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(=O)NCCC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)

![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)